molecular formula C7H14ClNO2 B3426415 Azepane-2-carboxylic Acid Hydrochloride CAS No. 5227-52-1

Azepane-2-carboxylic Acid Hydrochloride

Cat. No.: B3426415
CAS No.: 5227-52-1
M. Wt: 179.64 g/mol
InChI Key: ZLLUTYACBSEHCT-UHFFFAOYSA-N
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Description

Azepane-2-carboxylic acid hydrochloride is a seven-membered heterocyclic compound with the molecular formula C7H14ClNO2. It is a derivative of azepane, a saturated nitrogen-containing ring, and is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of 6-aminohexanoic acid with hydrochloric acid can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production often employs one-pot synthesis techniques, which involve the recyclization of small or medium carbo-, oxa-, or azacyclanes. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Azepane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical nucleophiles include amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane-2-carboxylic acid, while reduction can produce azepane-2-amine .

Scientific Research Applications

Azepane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of azepane-2-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial for its biological and chemical applications, as it allows the compound to modify or inhibit the function of specific proteins or enzymes .

Comparison with Similar Compounds

    Azepane: A simpler analog without the carboxylic acid group.

    Hexahydroazepine: Another derivative with similar structural features.

    Homopiperidine: A related compound with a six-membered ring structure.

Uniqueness: Azepane-2-carboxylic acid hydrochloride is unique due to its combination of a seven-membered ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific chemical properties .

Properties

IUPAC Name

azepane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLUTYACBSEHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385168
Record name Azepane-2-carboxylic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5227-52-1, 123053-42-9
Record name 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5227-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepane-2-carboxylic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azepane-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepane-2-carboxylic Acid Hydrochloride
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Azepane-2-carboxylic Acid Hydrochloride
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Azepane-2-carboxylic Acid Hydrochloride
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Azepane-2-carboxylic Acid Hydrochloride
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Azepane-2-carboxylic Acid Hydrochloride
Reactant of Route 6
Azepane-2-carboxylic Acid Hydrochloride

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